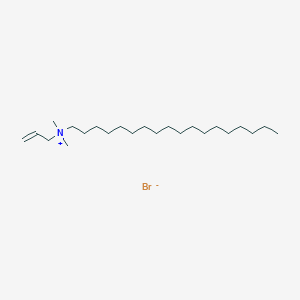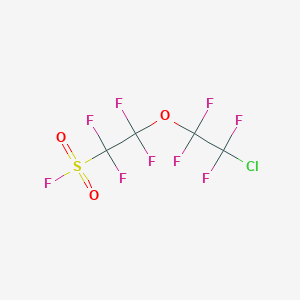
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyl-N-(prop-2-en-1-yl)amine with octadecyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethyl-N-(prop-2-en-1-yl)amine+octadecyl bromide→N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The double bond in the prop-2-en-1-yl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Substitution: Formation of N,N-dimethyl-N-(prop-2-en-1-yl)amine and octadecanol.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated amines.
Scientific Research Applications
Chemistry:
Surfactants: Used in the formulation of detergents and emulsifiers.
Catalysis: Acts as a phase transfer catalyst in organic synthesis.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Gene Delivery: Used in the formulation of liposomes for gene delivery.
Medicine:
Drug Delivery: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Anticancer Research: Investigated for its potential in cancer therapy due to its ability to disrupt cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide primarily involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property is particularly useful in its antimicrobial and anticancer applications.
Comparison with Similar Compounds
Similar Compounds:
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter chain analogue with similar applications.
Uniqueness: N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to shorter chain analogues like DTAB.
Properties
| 75871-62-4 | |
Molecular Formula |
C23H48BrN |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
dimethyl-octadecyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C23H48N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
DXYIAZYJALPNPY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





acetonitrile](/img/structure/B14450252.png)



